2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorophenoxy group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the intermediate with a suitable nitrile oxide precursor under controlled conditions.
Final Coupling: The final step involves coupling the oxadiazole intermediate with a methylated amide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
4-Chlorophenoxyacetic Acid: A plant growth regulator with a chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-18(2,25-14-5-3-13(19)4-6-14)17(23)20-11-15-21-16(22-26-15)12-7-9-24-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFURKNOQCMTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC(=NO1)C2CCOCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.